molecular formula C27H36ClN5O2 B1265259 Edicotinib hydrochloride CAS No. 1559069-92-9

Edicotinib hydrochloride

Cat. No. B1265259
CAS RN: 1559069-92-9
M. Wt: 498.1 g/mol
InChI Key: GDFIUUZLRLJTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of edicotinib hydrochloride involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Edicotinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Edicotinib hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of CSF-1R and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of CSF-1R in cellular processes such as proliferation, differentiation, and survival.

    Medicine: It has shown potential in treating conditions such as Alzheimer’s disease, cancer, and inflammatory diseases. .

    Industry: It is used in the development of new therapeutic agents targeting CSF-1R.

Mechanism of Action

Edicotinib hydrochloride exerts its effects by selectively inhibiting the CSF-1R tyrosine kinase. This inhibition blocks the signaling pathways involved in the survival, proliferation, and differentiation of macrophages and microglia. By targeting CSF-1R, this compound reduces the production of proinflammatory cytokines and inhibits the growth of certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Edicotinib hydrochloride is unique due to its high selectivity for CSF-1R and its ability to penetrate the blood-brain barrier. This makes it particularly effective in treating neurological conditions such as Alzheimer’s disease .

properties

CAS RN

1559069-92-9

Molecular Formula

C27H36ClN5O2

Molecular Weight

498.1 g/mol

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C27H35N5O2.ClH/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18;/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33);1H

InChI Key

GDFIUUZLRLJTSJ-UHFFFAOYSA-N

SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.